sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate
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Overview
Description
Sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate is a chemical compound with the molecular formula C₉H₁₅NaO₇S and a molecular weight of 290.266 g/mol . This compound is known for its unique structure, which includes a sulfonate group, a hydroxy group, and an enoxypropane moiety. It is commonly used in various industrial and scientific applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate typically involves the reaction of 2-hydroxy-3-prop-2-enoxypropane-1-sulfonic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-hydroxy-3-prop-2-enoxypropane-1-sulfonic acid+NaOH→this compound+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The reaction mixture is typically stirred continuously to ensure uniformity and completeness of the reaction. After the reaction, the product is purified through filtration and crystallization processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxy group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₃, RNH₂) are commonly employed.
Major Products Formed:
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted sulfonate derivatives.
Scientific Research Applications
Sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can form ionic bonds with positively charged sites on proteins and enzymes, affecting their activity. The hydroxy and enoxypropane groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and function .
Comparison with Similar Compounds
- Sodium;2-hydroxy-3-methoxypropane-1-sulfonate
- Sodium;2-hydroxy-3-ethoxypropane-1-sulfonate
- Sodium;2-hydroxy-3-butoxypropane-1-sulfonate
Comparison: Sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate is unique due to the presence of the enoxypropane group, which imparts distinct chemical properties compared to its analogs. This structural feature enhances its reactivity and makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S.Na/c1-2-3-11-4-6(7)5-12(8,9)10;/h2,6-7H,1,3-5H2,(H,8,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGJYOBXQLCLRG-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CS(=O)(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOCC(CS(=O)(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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